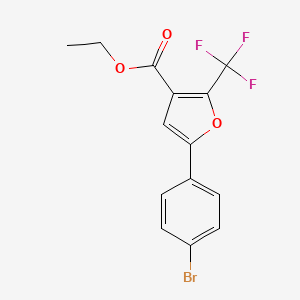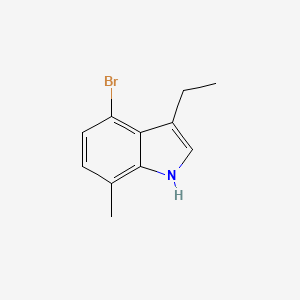
4-Bromo-3-ethyl-7-methyl-1H-indole
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-ethyl-7-methyl-1H-indole consists of an indole ring with a bromine atom at position 4, an ethyl group at position 3, and a methyl group at position 7. The indole moiety is a prevalent aromatic system found in many biologically active compounds .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
Brominated indoles have been investigated for their biological activities, including antimicrobial and anticancer effects. For instance, brominated tryptophan derivatives isolated from Thorectidae sponges have shown inhibitory activity against Staphylococcus epidermidis, highlighting their potential as antimicrobial agents (Segraves & Crews, 2005). Similarly, 3-Bromo-1-ethyl-1H-indole has demonstrated significant cytotoxicity towards cancer cell lines, indicating its promise as an anticancer agent (Yılmaz et al., 2020).
Retinoic Acid Metabolism and Photophysical Studies
Research on indole derivatives has also focused on their role in inhibiting retinoic acid metabolism, a pathway relevant in dermatological and cancer treatments. Derivatives such as 5-bromo-1-ethyl-3-methyl-1H-indole have been identified as potent inhibitors, suggesting applications in drug development targeting retinoic acid-related pathways (Le Borgne et al., 2003). Furthermore, fluorescent indole derivatives obtained from brominated amino acids have shown potential as fluorescent probes due to their significant solvent sensitivity and response to fluoride ions, which could be utilized in chemical sensing and imaging applications (Pereira et al., 2010).
Antidiabetic Agents and Palladium-Catalyzed Synthesis
Indole-based compounds, synthesized from bromo-N-phenyl/arylacetamides, have displayed antidiabetic activity by inhibiting the α-glucosidase enzyme, suggesting their utility in developing new therapeutic agents for diabetes (Nazir et al., 2018). The palladium-catalyzed synthesis of gamma-carboline derivatives from N-substituted 2-bromo-1H-indole-3-carboxaldehydes showcases the versatility of brominated indoles in organic synthesis, opening avenues for the creation of novel compounds with potential pharmacological applications (Zhang & Larock, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-3-ethyl-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-3-8-6-13-11-7(2)4-5-9(12)10(8)11/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHBKDXVMFXYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C(C=CC(=C12)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-ethyl-7-methyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



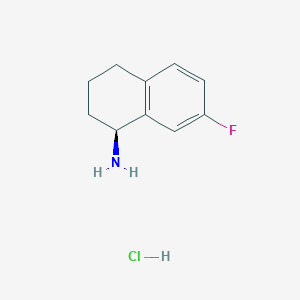
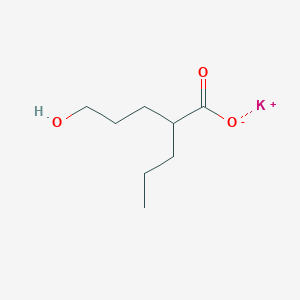
![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B1450584.png)
![2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate](/img/structure/B1450587.png)
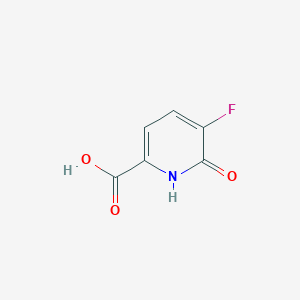
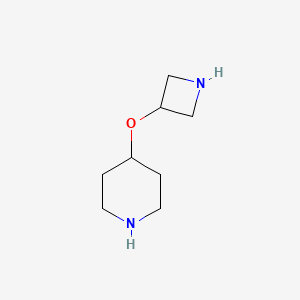
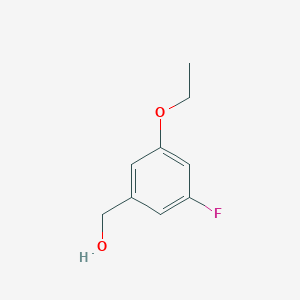
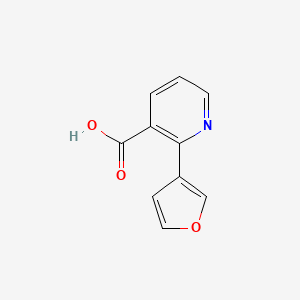
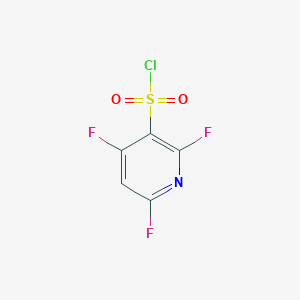
![1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1450595.png)
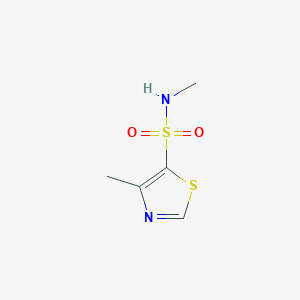
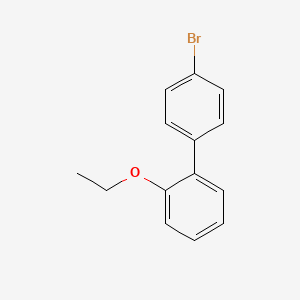
![4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole](/img/structure/B1450599.png)
